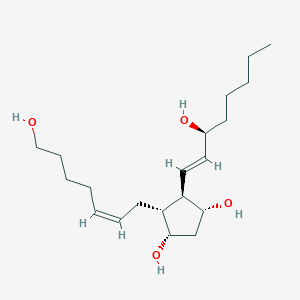

Prostaglandin F2alpha alcohol

描述

前列腺素F2α醇,也称为地诺孕酮,是一种天然存在的 前列腺素。前列腺素是一组源自脂肪酸的生理活性脂类化合物。前列腺素F2α醇在多种生理过程中发挥着至关重要的作用,包括调节女性生殖系统、炎症和心血管功能 .

作用机制

前列腺素F2α醇通过与前列腺素F2α受体(FP受体)结合而发挥作用。 这种结合会触发一系列细胞内事件,包括激活磷脂酶C和释放钙离子,从而导致各种生理反应,如黄体溶解和分娩 . 该化合物还与催产素相互作用形成一个正反馈环路,促进黄体降解 .

类似化合物:

前列腺素E2: 参与炎症和免疫反应.

前列腺素D2: 在支气管收缩和血小板聚集中发挥作用.

前列腺素I2: 调节血管稳态并抑制血小板聚集.

血栓烷A2: 促进血小板聚集和血管收缩.

独特性: 前列腺素F2α醇 在女性生殖系统中具有独特的特定作用,特别是在引产和黄体溶解方面 . 它与FP受体相互作用并与催产素形成正反馈环路的能力使它与其他前列腺素区别开来 .

生化分析

Biochemical Properties

Prostaglandin F2alpha alcohol interacts with various enzymes, proteins, and other biomolecules. It is synthesized via cyclooxygenase-2 (COX-2), which is the rate-limiting enzyme in prostaglandin biosynthesis . It acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, through the Prostaglandin F2alpha receptor, it promotes expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound elicits increased intracellular reactive oxygen species and promotes receptor-mediated activation of PINK–Parkin mitophagy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed through COXs on arachidonic acid via a two-step enzymatic process . First, the arachidonic acid is bioconverted to PGG2 through COX catalytic activity and then PGH2 through peroxidase activity (POX) of PGHS enzymes .

Transport and Distribution

It is known that each Prostaglandin acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .

Subcellular Localization

It has been found that this compound affects mitochondrial dynamics and mitophagy in the bovine corpus luteum .

准备方法

合成路线和反应条件: 前列腺素F2α醇的合成涉及多个步骤,包括使用生物催化和化学酶法。 一种方法涉及使用拜耳-维利格单加氧酶催化的立体选择性氧化和酮还原酶催化的非对映选择性还原来设置关键的立体化学构型 . 另一种方法采用Rh催化的动态动力学不对称Suzuki-Miyaura偶联反应,反应物为外消旋双环烯丙基氯化物和烯基硼酸酯 .

工业生产方法: 前列腺素F2α醇的工业生产通常涉及使用上述方法的大规模合成。 该过程针对高产率和立体选择性进行了优化,确保化合物以其所需构型生产 .

化学反应分析

反应类型: 前列腺素F2α醇会发生各种化学反应,包括氧化、还原和取代。这些反应对于修改化合物以用于不同的应用至关重要。

常见试剂和条件:

氧化: 拜耳-维利格单加氧酶用于立体选择性氧化.

还原: 酮还原酶用于非对映选择性还原.

主要产物: 从这些反应形成的主要产物包括各种前列腺素类似物,例如克罗普罗斯特诺尔、比马普罗斯特、氟普罗斯特诺尔和特拉沃普罗斯特 .

科学研究应用

前列腺素F2α醇具有广泛的科学研究应用:

化学: 它被用作合成各种前列腺素类似物的起始材料.

生物学: 它在调节生物过程(如炎症和心血管稳态)中发挥作用.

工业: 它被用于生产药物和其他生物活性化合物.

相似化合物的比较

Prostaglandin E2: Involved in inflammation and immune responses.

Prostaglandin D2: Plays a role in bronchoconstriction and platelet aggregation.

Prostaglandin I2: Regulates vascular homeostasis and inhibits platelet aggregation.

Thromboxane A2: Promotes platelet aggregation and vasoconstriction.

Uniqueness: Prostaglandin F2.alpha. Alcohol is unique in its specific role in the female reproductive system, particularly in inducing labor and luteolysis . Its ability to interact with the FP receptor and form a positive feedback loop with oxytocin sets it apart from other prostaglandins .

属性

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXRFWLQYXAPC-LFZNYWNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

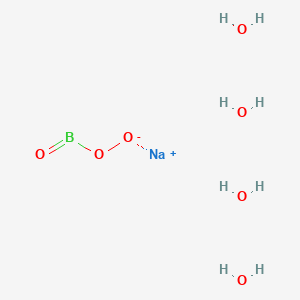

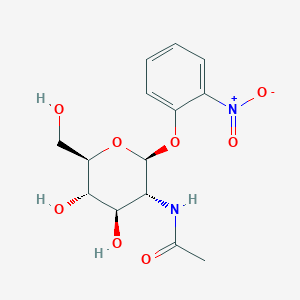

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)

![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)